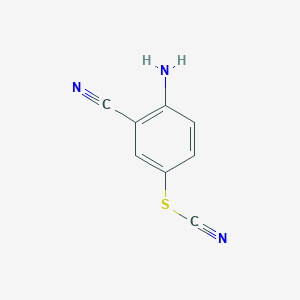

2-Amino-5-thiocyanatobenzonitrile

Description

Properties

Molecular Formula |

C8H5N3S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

(4-amino-3-cyanophenyl) thiocyanate |

InChI |

InChI=1S/C8H5N3S/c9-4-6-3-7(12-5-10)1-2-8(6)11/h1-3H,11H2 |

InChI Key |

VESUNGVLHYAWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Thiocyanate (-SCN) vs. Ethyl (-C₂H₅): The thiocyanate group in this compound offers unique reactivity in sulfur-based reactions, such as forming thioureas or participating in click chemistry. In contrast, the ethyl group in 2-Amino-5-ethylbenzonitrile enhances lipophilicity, making it favorable for membrane penetration in drug candidates .

- Methoxy (-OCH₃) vs. Chloro (-Cl): The methoxy group in 2-Amino-5-methoxybenzonitrile improves solubility in polar solvents, whereas the chloro substituent in 2-Amino-4-chloro-5-methoxybenzonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule synthesis .

Research Findings and Limitations

- Purity Challenges: Compounds like 2-Amino-4-chloro-5-methoxybenzonitrile (97% purity) and 2-Amino-5-methoxybenzonitrile (95% purity) require rigorous purification for pharmaceutical use .

Preparation Methods

Procedure :

Key Advantages :

-

High regioselectivity due to electron-withdrawing nitrile and amino groups activating the para position.

-

Scalable with minimal byproducts.

Sandmeyer-Type Reaction with Diazonium Salts

A diazonium intermediate is generated from 2-amino-5-aminobenzonitrile, followed by thiocyanation using CuSCN.

Procedure :

-

Diazotization : Treat 2-amino-5-aminobenzonitrile with NaNO₂ and HCl at 0–5°C.

-

Thiocyanation : React the diazonium salt with CuSCN in aqueous HCl.

Limitations :

-

Requires strict temperature control to avoid decomposition.

-

Moderate yields due to competing side reactions.

Direct Electrophilic Thiocyanation

Electrophilic thiocyanation agents like N-thiocyanatosuccinimide (NTS) introduce the SCN group directly onto 2-aminobenzonitrile.

Procedure :

Mechanistic Insight :

The amino group activates the ring, directing electrophilic attack to the para position. FeCl₃ enhances the electrophilicity of NTS.

Multi-Step Synthesis from 5-Nitroanthranilic Acid

A sequential approach involving nitration, cyanation, and thiocyanation.

Steps :

Applications :

-

Suitable for large-scale production.

-

Requires handling hazardous reagents (e.g., P₂O₅).

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–78 | High temp, Cu catalyst | Scalable, regioselective | Requires halogenated precursor |

| Sandmeyer Reaction | 55–62 | Low temp, aqueous | Broad applicability | Sensitive intermediates |

| Electrophilic Thiocyanation | 70–85 | Mild, FeCl₃ catalyst | Direct functionalization | Costly reagents (NTS) |

| Multi-Step Synthesis | 72 | Multi-step, hazardous | High purity | Lengthy process |

| Hügerschoff Adaptation | 60–68 | Oxidative conditions | Novel approach | Moderate yields |

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-Amino-5-thiocyanatobenzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, substituting a halogen (e.g., Cl or Br) at the 5-position of 2-aminobenzonitrile with thiocyanate (SCN⁻) under reflux in polar aprotic solvents like DMF or DMSO is common. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to KSCN) and temperature (80–100°C) improves yields. Monitoring via TLC and HPLC ensures reaction completion. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 6.8–7.5 ppm), amino group (δ ~5.5 ppm, broad), and nitrile (no proton signal). C NMR confirms the nitrile (δ ~115 ppm) and thiocyanate (δ ~110 ppm).

- FT-IR : Absorbance bands for -C≡N (~2240 cm⁻¹), -NH₂ (~3350 cm⁻¹), and -SCN (~2100 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₈H₅N₃S: 175.02 g/mol) .

Q. What are the critical solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or acetonitrile. Stability tests under varying pH (4–9) and temperature (4°C to 40°C) are essential. Store at 2–8°C in airtight, light-protected containers. Monitor degradation via HPLC every 3–6 months .

Advanced Research Questions

Q. How does the thiocyanate group in this compound influence its reactivity compared to halogenated analogs (e.g., Cl or F substituents)?

- Methodological Answer : Thiocyanate’s ambident nucleophilicity enables dual reactivity (S- or N-attack), unlike halogens. For example, in Suzuki couplings, the -SCN group may act as a directing group or participate in cyclization. Comparative kinetic studies (e.g., pseudo-first-order reactions with Pd catalysts) and DFT calculations (e.g., Fukui indices) reveal electronic differences. Halogenated analogs (e.g., 2-Amino-5-chlorobenzonitrile) show lower electrophilicity at the 5-position .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:

- Use ≥3 biological replicates and positive/negative controls.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Compare with structurally similar controls (e.g., 2-Amino-5-fluorobenzonitrile) to isolate substituent effects .

Q. How can computational modeling predict the binding affinity of this compound to enzyme targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using X-ray or cryo-EM structures of target enzymes (e.g., kinases or oxidoreductases). Parameterize the thiocyanate group with RESP charges (Gaussian 16). Validate predictions with MD simulations (GROMACS) over 100 ns to assess binding stability. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental designs optimize the regioselectivity of this compound in multicomponent reactions?

- Methodological Answer : Use DoE (Design of Experiments) to test variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.